molecular formula C9H9NO2 B1168357 Azasetron hydrochloride CAS No. 123040-94-8

Azasetron hydrochloride

Cat. No. B1168357
CAS RN: 123040-94-8
InChI Key:
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Description

Azasetron hydrochloride is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . Azasetron hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .


Synthesis Analysis

The synthesis of Azasetron involves several steps, including the reaction of 3-Aminoquinuclidine dihydrochloride and 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid .


Molecular Structure Analysis

Azasetron hydrochloride has a molecular formula of C17H21Cl2N3O3 . Its exact mass is 385.10 and its molecular weight is 386.273 .


Chemical Reactions Analysis

Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It has been shown to have in vivo antiemetic efficacy .


Physical And Chemical Properties Analysis

Azasetron hydrochloride is a white to beige powder . It is soluble in water up to 2 mg/mL . It has a molecular weight of 386.27 .

Scientific Research Applications

  • Azasetron hydrochloride has a high affinity for 5-hydroxytryptamine3 (5-HT3) receptors in the small intestine of rats, indicating its potential use as an antiemetic drug for chemotherapy-induced emesis (Katayama et al., 1997).

  • The synthesis of Azasetron hydrochloride has been achieved from methyl salicylate, showcasing the methods of producing this compound for medical use (Yuan Zhe, 2006).

  • Studies on absorption characteristics in rabbits show that Azasetron is absorbed more rapidly and to a greater extent via the rectum than the intestine, suggesting different administration routes for the drug (Moriyama et al., 1997).

  • Clinical pharmacokinetics and metabolite investigation of Azasetron Hydrochloride in healthy volunteers have been conducted, demonstrating how the drug is absorbed and metabolized in the human body (Dai Bin, 2011).

  • The study of pharmacokinetics in vivo of Azasetron hydrochloride in rabbits provides insights into the drug's absorption and elimination, which is crucial for determining dosage and administration guidelines (Wen & Zhang Dan, 2007).

  • A study on the determination of Azasetron hydrochloride in rabbit plasma by liquid chromatography tandem mass spectrometry has been useful in pharmacokinetic research (Lin et al., 2011).

  • Azasetron Hydrochloride has been evaluated for its antiemetic effect in patients with liver neoplasm after transcatheter arterial chemoembolization, proving its effectiveness in clinical settings (Qian Zhao-xia, 2003).

  • Another clinical trial has compared the prevention of nausea and vomiting during chemotherapy of acute leukemia by Azasetron and Ondansetron, highlighting its effectiveness in a specific clinical scenario (Huan Xiao, 2006).

Mechanism of Action

Azasetron hydrochloride works by acting as a 5-HT3 receptor antagonist . This action helps in managing nausea and vomiting induced by cancer chemotherapy .

Safety and Hazards

Azasetron hydrochloride should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Azasetron hydrochloride has been studied for its potential to prevent hearing loss related to sudden sensorineural hearing loss (SSNHL), acoustic trauma, and cisplatin-induced ototoxicity .

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azasetron hydrochloride

CAS RN

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
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Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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